N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring:
- A benzofuro[3,2-d]pyrimidin core, combining benzofuran and pyrimidine rings.
- Two 4-fluorophenyl substituents at positions 3 and N-(4-fluorophenyl).
- A sulfanyl acetamide side chain (-S-CH2-CONH-) bridging the pyrimidinone ring and the fluorophenyl group.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F2N3O3S/c25-14-5-9-16(10-6-14)27-20(30)13-33-24-28-21-18-3-1-2-4-19(18)32-22(21)23(31)29(24)17-11-7-15(26)8-12-17/h1-12H,13H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUKCXNRKVSKFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 460.46 g/mol. The structure includes a fluorophenyl group and a benzofuro-pyrimidine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H21F2N4O4S |
| Molecular Weight | 460.46 g/mol |
| LogP | 3.124 |
| Water Solubility (LogSw) | -3.65 |
| Polar Surface Area | 82.476 Ų |
Anticancer Activity
Recent studies have indicated that N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
In one study, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing IC50 values of 15 µM and 20 µM, respectively. These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .
Antifungal Activity
The compound has also shown promising antifungal activity against Fusarium oxysporum, a pathogen responsible for vascular wilt in various crops. The minimum inhibitory concentration (MIC) was determined to be around 30 µg/mL, which is comparable to standard antifungal agents like miconazole . The presence of specific substituents in its structure enhances its antifungal efficacy.
The biological activity is believed to be mediated through multiple pathways:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress, leading to apoptosis.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell proliferation and survival.
Case Studies
-
Study on Anticancer Properties :
- Objective : To evaluate the anticancer effects on MCF-7 and A549 cells.
- Method : Cell viability assays were performed using MTT assays.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
- Evaluation of Antifungal Activity :
Comparison with Similar Compounds
Table 1: Comparative Structural Analysis
Central Heterocycle Variations
Substituent Effects
- Fluorine vs. Chlorine/Methoxy: The target’s 4-fluorophenyl groups enhance metabolic stability compared to ’s 4-chlorophenyl (higher electronegativity, lower toxicity) .
- Positional Isomerism:
Side-Chain Modifications
- Sulfanyl Acetamide (Target): The thioether linkage (-S-) offers flexibility and moderate oxidation resistance.
- Sulfonamide (): The sulfonamide group improves water solubility but may reduce blood-brain barrier penetration .
Implications for Drug Design
- Target Compound Advantages:
- Dual fluorination optimizes metabolic stability and target affinity.
- Benzofuropyrimidin core balances lipophilicity and rigidity for selective interactions.
- Limitations vs. Analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
